![molecular formula C38H28N6O B14184598 4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline CAS No. 849738-72-3](/img/structure/B14184598.png)
4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure features two benzimidazole rings connected by an oxygen bridge and further linked to aniline groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline typically involves the following steps:
Formation of Benzimidazole Rings: The benzimidazole rings are synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents.
Connecting the Benzimidazole Rings: The two benzimidazole rings are connected via an oxygen bridge using a suitable coupling agent.
Attachment of Aniline Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole and aniline derivatives.
Scientific Research Applications
4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Industry: Utilized in the development of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-benzimidazole: A simpler benzimidazole derivative with similar pharmacological properties.
2-Phenylbenzimidazole: Another benzimidazole derivative known for its antimicrobial and anticancer activities.
Uniqueness
4,4’-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline is unique due to its complex structure, which provides enhanced stability and a broader range of biological activities compared to simpler benzimidazole derivatives .
Properties
CAS No. |
849738-72-3 |
|---|---|
Molecular Formula |
C38H28N6O |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
4-[5-[2-(4-aminophenyl)-1-phenylbenzimidazol-5-yl]oxy-1-phenylbenzimidazol-2-yl]aniline |
InChI |
InChI=1S/C38H28N6O/c39-27-15-11-25(12-16-27)37-41-33-23-31(19-21-35(33)43(37)29-7-3-1-4-8-29)45-32-20-22-36-34(24-32)42-38(26-13-17-28(40)18-14-26)44(36)30-9-5-2-6-10-30/h1-24H,39-40H2 |
InChI Key |
ISQAOKNPTLDUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)OC4=CC5=C(C=C4)N(C(=N5)C6=CC=C(C=C6)N)C7=CC=CC=C7)N=C2C8=CC=C(C=C8)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


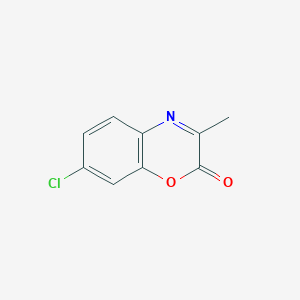
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)

![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
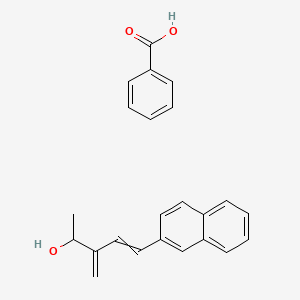
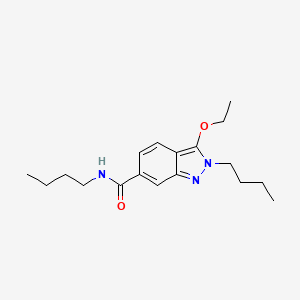
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
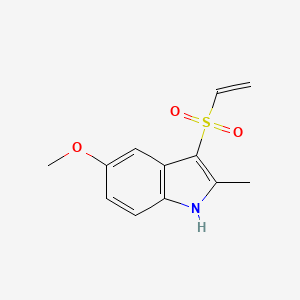
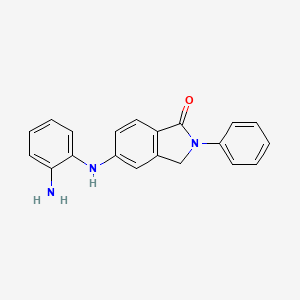
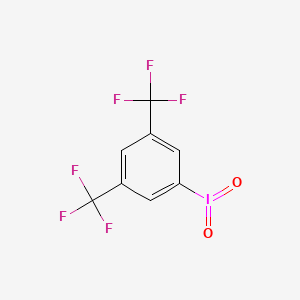
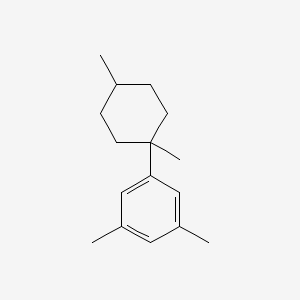
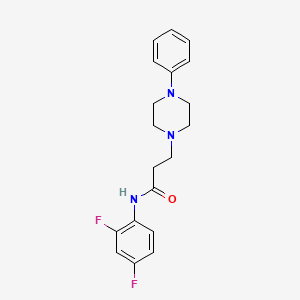
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
